molecular formula C16H20N4O2S B11280095 N-(sec-butyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide

N-(sec-butyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide

Cat. No.: B11280095
M. Wt: 332.4 g/mol
InChI Key: CTEIKQPQYFQTOE-UHFFFAOYSA-N
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Description

N-(sec-butyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide is a synthetic organic compound characterized by a thiazole ring, a phenylurea moiety, and a sec-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(sec-butyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under basic conditions.

    Introduction of the Phenylurea Moiety: The phenylurea group is introduced by reacting the thiazole derivative with phenyl isocyanate.

    Attachment of the sec-Butyl Group: The final step involves the acylation of the thiazole-phenylurea intermediate with sec-butylamine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the phenylurea moiety, potentially converting it to an amine.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(sec-butyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound may exhibit interesting bioactivity due to its structural similarity to certain bioactive molecules. It could be explored for its potential as an enzyme inhibitor or receptor modulator.

Medicine

In medicinal chemistry, the compound’s structure suggests potential applications as a pharmaceutical intermediate. It could be investigated for its ability to interact with biological targets, potentially leading to the development of new therapeutic agents.

Industry

Industrially, this compound could be used in the production of specialty chemicals, polymers, and advanced materials due to its versatile reactivity and stability.

Mechanism of Action

The mechanism by which N-(sec-butyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The thiazole ring and phenylurea moiety could play crucial roles in these interactions, potentially involving hydrogen bonding, π-π stacking, and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(sec-butyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide: can be compared to other thiazole derivatives and phenylurea compounds.

    Thiazole Derivatives: Compounds like thiamine (vitamin B1) and benzothiazole.

    Phenylurea Compounds: Herbicides such as diuron and fenuron.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and potential biological activity. The presence of both a thiazole ring and a phenylurea moiety in a single molecule allows for a wide range of applications and interactions that are not possible with simpler compounds.

This detailed overview highlights the multifaceted nature of this compound, showcasing its potential in various scientific and industrial fields

Properties

Molecular Formula

C16H20N4O2S

Molecular Weight

332.4 g/mol

IUPAC Name

N-butan-2-yl-2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetamide

InChI

InChI=1S/C16H20N4O2S/c1-3-11(2)17-14(21)9-13-10-23-16(19-13)20-15(22)18-12-7-5-4-6-8-12/h4-8,10-11H,3,9H2,1-2H3,(H,17,21)(H2,18,19,20,22)

InChI Key

CTEIKQPQYFQTOE-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)CC1=CSC(=N1)NC(=O)NC2=CC=CC=C2

Origin of Product

United States

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